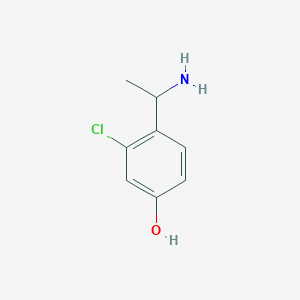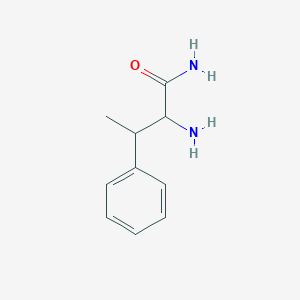![molecular formula C11H21NO2 B13179625 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid](/img/structure/B13179625.png)
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is a chemical compound with a piperidine ring structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of organic bases and catalysts such as alkali metal halides (e.g., sodium iodide, potassium iodide) and phase transfer catalysts (e.g., tetraalkyl/aryl ammonium halides/hydroxides) .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. These processes often utilize novel intermediates and improved reaction conditions to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a selective histamine H1 receptor antagonist, blocking the action of histamine and thereby reducing allergic responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Bilastine: A selective histamine H1 receptor antagonist used for treating allergic rhinitis and urticaria.
Piperine: An alkaloid with antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness
2-[1-(Propan-2-yl)piperidin-4-yl]propanoic acid is unique due to its specific piperidine ring structure and its potential applications in various fields. Unlike some similar compounds, it may offer distinct advantages in terms of its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H21NO2 |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-(1-propan-2-ylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-6-4-10(5-7-12)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14) |
Clave InChI |
GXNWFQZIAFLAQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(CC1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


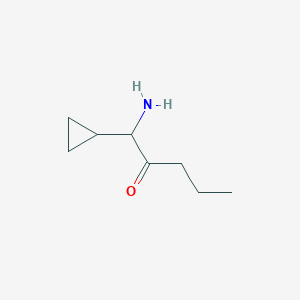
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)

![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
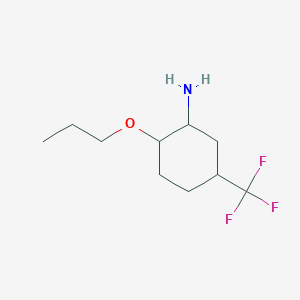

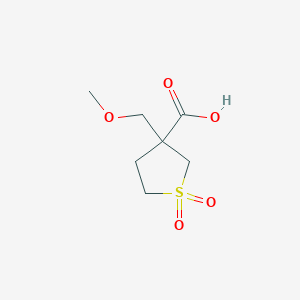

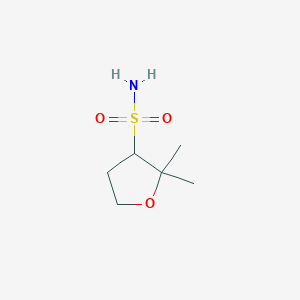
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)

